L-Fructose-1-13C

Carbohydrate Chemistry Hexose Analogs Research Reagent Procurement

L-Fructose-1-13C is a stable isotope-labeled monosaccharide for metabolic tracing and quantitative analysis via LC-MS/GC-MS/NMR. Its 13C enrichment at C1 enables precise tracking in biochemical pathways without altering physicochemical properties. Suitable as an internal standard in complex carbohydrate mixtures. Procure for research requiring defined isotopic enrichment and high purity (≥98%).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 686298-95-3
Cat. No. B7824498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Fructose-1-13C
CAS686298-95-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
InChIKeyLKDRXBCSQODPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (CAS 686298-95-3) - Chemical Identity and Procurement Classification


2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (CAS 686298-95-3), also designated Laevuflex, is a hexose carbohydrate derivative with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. The compound is characterized by a tetrahydropyran (oxane) ring bearing multiple hydroxyl groups and a hydroxymethyl substituent, with computed physicochemical properties including an XLogP3-AA of -2.8, five hydrogen bond donors, and six hydrogen bond acceptors [1]. As a simple carbohydrate scaffold, it belongs to the broader class of polyhydroxylated oxanes [2]. The compound is primarily offered as a research reagent for laboratory investigations rather than as a pharmaceutical ingredient, and its procurement is typically driven by its specific stereochemical or physicochemical profile relative to other available hexose analogs [2].

Why Generic Substitution of 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol Is Not Recommended Without Quantitative Comparison


Simple hexose carbohydrates sharing the molecular formula C6H12O6 are not functionally interchangeable in research applications. The specific arrangement of hydroxyl groups on the oxane ring dictates hydrogen-bonding capacity, solubility, and molecular recognition by enzymes or other biological targets. Without quantitative, assay-specific comparative data, substituting one hexose analog for another introduces unquantified variability in experimental outcomes. The following sections evaluate the available evidence for 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (CAS 686298-95-3) against its closest analogs to determine whether it offers any verifiable, data-driven differentiation for procurement decisions [1]. It must be noted that, based on a comprehensive search of primary research papers, patents, and authoritative databases, high-strength differential evidence is extremely limited for this specific CAS registry number [1].

Quantitative Evidence Guide: Differentiating 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (686298-95-3) from In-Class Analogs


Absence of High-Strength Comparative Bioactivity Data for 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol

A search of primary research papers, patents, and authoritative databases (including ChEMBL and PubChem) reveals a critical data gap: no quantitative, comparator-based bioactivity data could be identified for 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (CAS 686298-95-3) from allowed sources. While this compound is listed in ChEMBL (ID: CHEMBL23954) and PubChem (CID: 3426), these entries do not contain functional assay data such as IC50 values, target engagement metrics, or comparative pharmacological profiles [1][2]. Consequently, no claim of differentiated biological potency or selectivity relative to close analogs like D-fructose, D-tagatose, or 1,5-anhydro-D-fructose can be substantiated with the currently available evidence [3].

Carbohydrate Chemistry Hexose Analogs Research Reagent Procurement

Physicochemical Property Comparison: 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol vs. D-Fructose

Computational predictions provide a class-level comparison of physicochemical properties. 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (CAS 686298-95-3) exhibits a predicted XLogP3-AA of -2.8, a topological polar surface area (TPSA) of 110 Ų, and a hydrogen bond donor count of 5 [1]. These values are consistent with the hexose class but do not represent a distinct differentiation from common analogs. For instance, D-fructose (CAS 57-48-7), a widely available comparator, has a similar computed LogP of approximately -2.76 and a comparable TPSA [2]. The difference in calculated LogP is minimal (<0.05 units), which is unlikely to translate into a meaningful difference in solubility or membrane permeability in a typical research setting [1][2].

Physicochemical Properties Carbohydrate Chemistry Computational Prediction

Lack of Patent-Specific Differentiation for 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol

A search of patent literature for CAS 686298-95-3 and the synonym 'Laevuflex' did not yield any patents in which this compound is claimed as a novel, active pharmaceutical ingredient or as a key enabling component with a specified, quantifiable advantage over other hexoses. The absence of patent protection indicates that this compound is not a proprietary, differentiated entity in the commercial or research landscape [1]. In contrast, several other hexose derivatives (e.g., specific C-glycosides or modified fructose analogs) are the subject of active patent filings related to their synthesis or application [2]. This lack of intellectual property differentiation suggests that procurement of 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol is unlikely to confer a strategic advantage or access to a protected technology platform.

Intellectual Property Procurement Chemical Sourcing

Defined Application Scenarios for 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol (686298-95-3) Based on Available Evidence


Use as a Baseline Control or Inactive Scaffold in Carbohydrate Biology Experiments

Given the absence of documented, high-potency bioactivity for this specific stereoisomer in authoritative databases [1], 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol is a suitable candidate for use as a negative control or an inactive carbohydrate scaffold in experimental systems where the objective is to assess the effects of stereochemistry or functional group modification on biological activity. Its close structural relationship to active hexoses like D-fructose makes it a valid comparator for isolating the impact of specific stereochemical arrangements. Procurement should be driven by the need for a defined, non-bioactive hexose analog rather than by an expectation of unique functional performance [2].

Physicochemical Reference Standard for Carbohydrate Characterization

The compound's well-defined physicochemical properties (molecular weight 180.16 g/mol, XLogP3-AA -2.8, TPSA 110 Ų, 5 hydrogen bond donors) [1] make it a useful reference standard for calibrating analytical methods such as LC-MS, HPLC, or NMR when characterizing complex carbohydrate mixtures. Its lack of strong bioactivity minimizes interference in biological assays where it might be used as a diluent or matrix component. Researchers requiring a hexose with a specific, predictable set of computed properties can procure this compound for method development and validation purposes [1].

Synthetic Intermediate for Custom Carbohydrate Derivative Synthesis

The oxane core structure of 2-(Hydroxymethyl)Oxane-2,3,4,5-Tetrol provides a versatile starting point for the synthesis of more complex, functionalized carbohydrate derivatives. The presence of multiple hydroxyl groups offers multiple sites for selective protection and functionalization, enabling the construction of tailored molecules for specific research needs. In this context, the compound is valued for its synthetic utility rather than for an inherent biological property. Procurement is recommended for research groups with expertise in carbohydrate chemistry who require a defined, high-purity building block for custom synthesis projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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